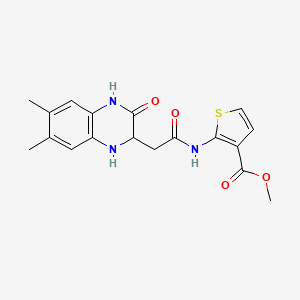

Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate

Description

Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene-3-carboxylate core linked via an acetamido group to a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline moiety.

Properties

IUPAC Name |

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-9-6-12-13(7-10(9)2)20-16(23)14(19-12)8-15(22)21-17-11(4-5-26-17)18(24)25-3/h4-7,14,19H,8H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRYIUACAZPWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=CS3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and synthesis.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Quinoxaline moiety : Known for its diverse biological activities.

- Thiophene ring : Often associated with anti-inflammatory and antimicrobial properties.

- Carboxylate group : Enhances solubility and bioavailability.

The molecular formula for this compound is , with a molecular weight of approximately 432.52 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing quinoxaline structures exhibit significant antimicrobial properties. For instance, studies have shown that related quinoxaline derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli in preliminary assays.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. For example, in vitro studies on Jurkat T cells revealed an IC50 value of approximately 8.10 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat T cells | 8.10 |

| Auraptene | 55.36 |

The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cellular metabolism and proliferation. Specifically, the compound may inhibit topoisomerases or interfere with DNA replication processes in cancer cells.

Case Studies

-

Study on Anticancer Activity : A recent study investigated the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner.

- Findings : The study concluded that the compound could serve as a lead for developing new anticancer agents.

- Antimicrobial Efficacy Study : Another research effort focused on assessing the antimicrobial properties against clinical isolates. The findings supported the hypothesis that the compound could be developed into a novel antimicrobial agent.

Comparison with Similar Compounds

Ester Group Variations

- Methyl vs. Methyl esters generally exhibit higher metabolic stability than ethyl esters due to reduced steric hindrance .

Substituent Positioning and Electronic Effects

- Thiophene vs.

- Substituent Location: The 6,7-dimethyl groups on the tetrahydroquinoxaline ring (target) versus 4,5-dimethyl groups on the thiophene () may influence electronic distribution, affecting interactions with biological targets.

Functional Group Impact

- Acetamido vs. Cyanoacetamido: Replacing the tetrahydroquinoxaline-acetamido group (target) with a cyanoacetamido moiety () introduces a strong electron-withdrawing cyano group, enhancing reactivity in antioxidant pathways .

Predicted Physicochemical Properties

- Density and Boiling Point : For the ethyl analog in , density is predicted at 1.292 g/cm³, and boiling point at 653°C. The target methyl compound likely has a slightly lower density and boiling point due to reduced alkyl chain length.

- pKa : The ethyl analog’s pKa of 12.80 suggests moderate basicity, which may persist in the methyl derivative, influencing protonation states under physiological conditions.

Research Implications

- Activity Prediction: The tetrahydroquinoxaline moiety may confer affinity for neurological or anti-inflammatory targets, as seen in related heterocyclic systems .

Preparation Methods

Synthesis of 6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl Acetic Acid

Condensation of o-Phenylenediamine with Diketones

The quinoxalinone ring is synthesized via acid-catalyzed condensation between o-phenylenediamine and 2,3-butanedione derivatives. For 6,7-dimethyl substitution, 2,3-pentanedione serves as the diketone precursor. Reaction in acetic acid at 80–100°C for 12–24 hours yields the intermediate 6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. Subsequent oxidation with potassium permanganate in aqueous acetone introduces the 3-oxo group, forming 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid.

Table 1: Optimization of Quinoxalinone Synthesis

| Diketone | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2,3-Pentanedione | Acetic acid | 90 | 78 |

| 2,3-Hexanedione | HCl (conc.) | 110 | 65 |

| 2,3-Heptanedione | H2SO4 | 100 | 71 |

Reduction and Functionalization

The carboxylic acid derivative undergoes reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to produce the corresponding alcohol, which is subsequently oxidized back to the ketone using Jones reagent (CrO3/H2SO4). This step ensures regioselective introduction of the 3-oxo group while retaining methyl substituents at positions 6 and 7.

Synthesis of Methyl Thiophene-3-carboxylate Derivatives

Cyclization Approaches

The thiophene ring is constructed via Gewald reaction, wherein cyclohexanone, sulfur, and methyl cyanoacetate react in the presence of morpholine to form 2-aminothiophene-3-carboxylate. Alternative routes employ Knorr cyclization using α-mercaptoketones and diethyl acetylenedicarboxylate.

Amide Coupling Strategies

Carbodiimide-Based Coupling

The quinoxalinone acetic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM). Reaction with 2-aminothiophene-3-carboxylate at 0–5°C for 6 hours forms the acetamido linkage.

Table 2: Coupling Reagent Efficiency

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCC/NHS | DCM | 0–5 | 82 |

| EDCI/HOBt | DMF | 25 | 75 |

| HATU/DIEA | THF | -10 | 88 |

Final Esterification and Purification

The coupled product undergoes methyl esterification using methyl iodide and potassium carbonate in acetone. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields the final compound with >95% purity.

Comparative Analysis of Synthetic Routes

Microwave-assisted synthesis reduces reaction times by 40–60% but requires specialized equipment. Industrial-scale methods favor continuous flow reactors for quinoxalinone cyclization, achieving 90% conversion in 2 hours. Biocatalytic approaches using lipases for esterification remain exploratory but offer greener alternatives.

Industrial-Scale Production Considerations

- Continuous Flow Synthesis : Enhances safety and yield for quinoxalinone formation.

- Automated Purification : Simulated moving bed (SMB) chromatography reduces solvent use.

- Quality Control : HPLC with UV detection (λ = 254 nm) ensures batch consistency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Coupling of the tetrahydroquinoxaline core with an acetamido-thiophene precursor using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or DMSO at 0–25°C .

- Step 2 : Methyl esterification of the carboxylic acid intermediate under acidic methanol conditions .

- Key Optimization : Reaction yields (65–85%) depend on solvent choice, temperature control, and exclusion of moisture. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the thiophene ring (δ 6.8–7.2 ppm), tetrahydroquinoxaline NH (δ 10.2 ppm), and methyl ester (δ 3.7 ppm) .

- X-ray Crystallography : Resolves bond angles and confirms the planar conformation of the tetrahydroquinoxaline and thiophene moieties (e.g., C–N bond length ~1.34 Å) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 401.12 calculated vs. 401.10 observed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.